

# Application Notes: GSK-J4 Hydrochloride for Prostate Cancer Cell Lines

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Compound of Interest		
Compound Name:	GSK-J4 hydrochloride	
Cat. No.:	B2506083	Get Quote

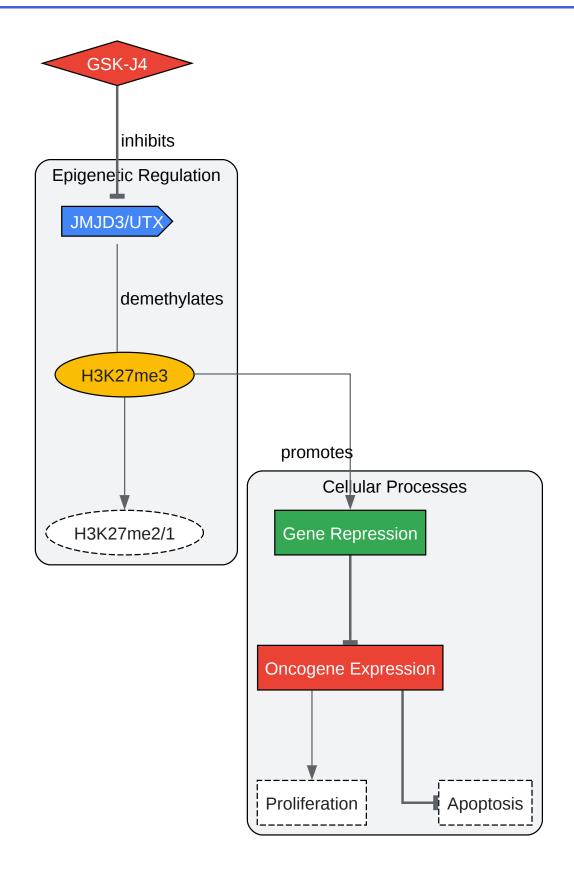
#### Introduction

GSK-J4 is a selective, cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2] These enzymes are responsible for removing the repressive trimethylation mark on histone H3 at lysine 27 (H3K27me3).[1] In various cancers, including prostate cancer, the dysregulation of histone methylation patterns is a key driver of tumor progression.[1][3] Specifically, reduced levels of the repressive H3K27me3 mark have been observed in invasive prostate adenocarcinomas and are correlated with increased Gleason scores.[3] By inhibiting JMJD3/UTX, GSK-J4 leads to an accumulation of H3K27me3, resulting in the silencing of specific genes involved in cell proliferation, migration, and survival.[1] These application notes provide a summary of GSK-J4's effects on prostate cancer cell lines and detailed protocols for its use in vitro.

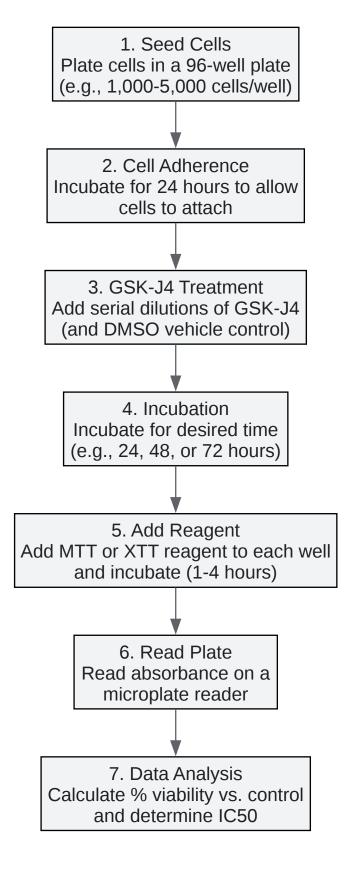
#### Mechanism of Action

**GSK-J4 hydrochloride** acts as a competitive inhibitor by binding to the α-ketoglutarate binding site within the catalytic domain of JMJD3 and UTX.[2] This inhibition prevents the demethylation of H3K27me3, a key epigenetic mark associated with transcriptional repression. [1] The resulting increase in global H3K27me3 levels leads to the silencing of oncogenic pathways, thereby reducing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[4][5] Studies have shown that GSK-J4's cytotoxic effects are particularly potent in castration-resistant prostate cancer (CRPC) cells.[4][6]









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